N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide
CAS No.: 900006-59-9
Cat. No.: VC4426151
Molecular Formula: C16H22FNO5S
Molecular Weight: 359.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900006-59-9 |
|---|---|
| Molecular Formula | C16H22FNO5S |
| Molecular Weight | 359.41 |
| IUPAC Name | N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C16H22FNO5S/c1-21-15-6-5-13(9-14(15)17)24(19,20)18-10-12-11-22-16(23-12)7-3-2-4-8-16/h5-6,9,12,18H,2-4,7-8,10-11H2,1H3 |
| Standard InChI Key | UESIMQLVSKCNID-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)F |
Introduction
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound characterized by its unique structural features, including a spirocyclic framework and a substituted benzenesulfonamide moiety. This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. The presence of the fluoro and methoxy groups on the benzene ring, along with the spirocyclic structure, contributes to its potential biological activity and chemical reactivity.
Synthesis
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide typically involves several key steps, including the formation of the spirocyclic core and the introduction of the sulfonamide group. The process may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Catalysts may also be used to enhance reaction efficiency.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzenesulfonamide | Spirocyclic core with nitro group | Known antibacterial properties |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide | Spirocyclic core with trifluoromethyl group | Different aromatic substitution pattern |
| N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluoro-4-methoxybenzenesulfonamide | Spirocyclic core with fluoro and methoxy groups | Potential for diverse biological interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume